molecular formula C22H22N2O4 B2985219 Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate CAS No. 385388-82-9

Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate

Cat. No.: B2985219
CAS No.: 385388-82-9
M. Wt: 378.428
InChI Key: LBOPEJVUADMDKB-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 2,8-dimethyl-4-oxoquinoline with ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable acylating agent, such as acetyl chloride or acetic anhydride, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can also enhance the scalability and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Nalidixic Acid: An antibacterial agent with a quinoline core.

    Camptothecin: An anticancer agent derived from quinoline alkaloids.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both quinoline and benzoate moieties, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-10-17(11-9-16)23-20(26)13-24-15(3)12-19(25)18-7-5-6-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOPEJVUADMDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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